4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused heterocyclic core with a 1,2,4-triazole ring and a quinazoline backbone. The structure includes a 4-methylphenylmethyl group at position 4, a 2-methylpropyl (isobutyl) carboxamide at position 8, and a propan-2-yl carbamoyl methyl substituent at position 2.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O4/c1-16(2)13-28-24(35)20-10-11-21-22(12-20)33-26(30-32(27(33)37)15-23(34)29-17(3)4)31(25(21)36)14-19-8-6-18(5)7-9-19/h6-12,16-17H,13-15H2,1-5H3,(H,28,35)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBODFCPNGYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, including the formation of the triazoloquinazoline core and the subsequent introduction of various substituents. The reaction conditions often require the use of specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the triazoloquinazoline core or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural complexity and substituent arrangement distinguish it from related heterocyclic derivatives. Below is a comparative analysis with three structurally similar compounds:
Key Observations:
This may enhance selectivity for kinase targets .
The isobutyl carboxamide at position 8 enhances lipophilicity (logP ~4.7), similar to F471-0684, but differs from the polar ester groups in the imidazopyridine derivative .
Bioactivity Predictions :
- Agglomerative hierarchical clustering based on chemical similarity suggests that triazoloquinazoline derivatives may cluster with kinase inhibitors or antimicrobial agents .
- The absence of electron-withdrawing groups (e.g., nitro in ) may reduce cytotoxicity compared to nitrophenyl-containing analogs.
Biological Activity
The compound 4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazole derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The molecular structure of the compound is characterized by:
- A triazole ring
- A quinazoline moiety
- Multiple functional groups including carboxamide and dioxo groups
Antimicrobial Activity
Several studies have indicated that derivatives of triazole and quinazoline exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to that of azole antifungals.
Anticancer Properties
Research has shown that compounds containing quinazoline and triazole structures can have anticancer effects:
- Case Study : A study demonstrated that quinazoline derivatives exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific cellular pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Phospholipase A2 Inhibition : Recent findings suggest that certain triazole derivatives can inhibit phospholipase A2 enzymes, which play a critical role in inflammatory processes. This inhibition could lead to anti-inflammatory effects.
Research Findings
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Triazole Ring : Contributes to the compound's ability to chelate metal ions, which may enhance its antimicrobial properties.
- Quinazoline Moiety : Known for its role in modulating various biological pathways related to cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
